molecular formula C6H16ClNO B6265508 (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride CAS No. 2460615-95-4

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride

Cat. No.: B6265508
CAS No.: 2460615-95-4
M. Wt: 153.7
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Description

Overview of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are fundamental building blocks and reagents in the field of asymmetric synthesis, which is dedicated to the selective production of a single stereoisomer of a chiral product. This control is paramount, particularly in pharmacology, where different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. The utility of chiral 1,2-amino alcohols is extensive; they are prevalent structural motifs in a vast number of natural products and pharmaceutical molecules. acs.orgnih.gov

Their application in synthesis is multifaceted:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgepfl.ch After controlling the formation of a new stereocenter, the auxiliary can be removed and often recovered for reuse. youtube.com Amino alcohols are frequently used to form chiral oxazolidinone auxiliaries, a strategy popularized by David A. Evans. epfl.chepfl.ch

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, making amino alcohols excellent precursors for chiral ligands used in transition metal catalysis. acs.org These ligands can create a chiral environment around a metal catalyst, influencing the stereoselectivity of reactions such as hydrogenations, cross-couplings, and epoxidations. nih.gov

Chiral Catalysts and Building Blocks: Beyond their use in auxiliaries and ligands, chiral amino alcohols can act as organocatalysts themselves or serve as versatile starting materials for the synthesis of more complex chiral molecules. nih.govguidechem.com

The synthesis of chiral amino alcohols remains a key focus of research, with methods ranging from classical resolution and stoichiometric approaches to more modern, efficient catalytic and biocatalytic routes. acs.orgnih.govresearchgate.net

Historical Context and Development of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride ((S)-tert-Leucinol Hydrochloride) as a Key Chiral Scaffold

The concept of using chiral auxiliaries to control stereochemistry was pioneered in the 1970s and 1980s by chemists such as E.J. Corey and Barry Trost. wikipedia.orgepfl.ch This era marked a significant shift towards rational design in asymmetric synthesis. The development of specific and reliable auxiliaries became a major goal, leading to the introduction of widely used scaffolds derived from readily available chiral molecules.

(2S)-1-amino-3,3-dimethylbutan-2-ol, commonly known as (S)-tert-Leucinol, is derived from the non-proteinogenic amino acid L-tert-leucine. guidechem.comnmpharmtech.com The synthesis of enantiomerically pure L-tert-leucine itself was a critical precursor to the availability of (S)-tert-Leucinol as a chiral tool. chemicalbook.comresearchgate.net The development of enzymatic methods to produce unnatural amino acids like L-tert-leucine provided a more efficient and environmentally friendly route compared to traditional chemical synthesis, making its derivatives more accessible. chemicalbook.com

(S)-tert-Leucinol emerged as a valuable chiral scaffold due to the significant steric bulk of its tert-butyl group, which provides a powerful stereodirecting effect in asymmetric transformations. It is frequently used to prepare chiral ligands, such as pyridine-oxazoline (PyOx) and phosphine-oxazoline (PHOX) ligands, which have proven effective in a variety of metal-catalyzed asymmetric reactions. Its development is part of the broader evolution of synthetic methodology, where scaffolds derived from the "chiral pool" (readily available natural products like amino acids) are modified to create powerful tools for stereocontrolled synthesis.

Structural Features and Chirality of this compound

The efficacy of this compound as a stereodirecting group stems directly from its distinct structural and stereochemical properties.

Structural Features:

Functional Groups: The molecule contains a primary amine (-NH₂) and a primary alcohol (-OH) group on adjacent carbons (a 1,2-amino alcohol arrangement). These groups are key to its functionality, allowing it to be covalently attached to substrates (when used as an auxiliary) or to coordinate with metal centers (when used as a ligand).

tert-Butyl Group: The most defining feature is the bulky tert-butyl group attached to the carbon adjacent to the chiral center. This group exerts significant steric hindrance, effectively shielding one face of a reactive intermediate and forcing an incoming reagent to approach from the less hindered face, thereby leading to high diastereoselectivity.

Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt, which enhances its stability and crystallinity, making it easier to handle and store. The amine group is protonated in the salt form (-NH₃⁺Cl⁻).

Chirality:

Chiral Center: The molecule possesses a single stereogenic center at the second carbon atom (C2), the carbon bearing the hydroxyl group and the C(CH₃)₃ group.

Stereochemistry: The "(2S)" designation in its IUPAC name defines the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for determining the outcome of asymmetric reactions in which it participates. guidechem.com

The physical and chemical properties of the parent compound, (S)-tert-Leucinol, are summarized in the table below.

PropertyValueReference
Chemical FormulaC₆H₁₅NO chemicalbook.com
Molecular Weight117.19 g/mol chemicalbook.com
AppearanceWhite or colorless crystalline low melting mass or liquid chemicalbook.comthermofisher.com
Melting Point30-34 °C chemicalbook.com
Density0.9 g/mL at 25 °C chemicalbook.com
Optical Activity [α]D+34° to +40° (c=1.5 in Ethanol) thermofisher.com
CAS Number112245-13-3 chemicalbook.com

Research Gaps and Future Directions in the Study of this compound

While this compound and its derivatives are well-established tools, ongoing research seeks to address current limitations and expand their utility.

Research Gaps:

Catalytic vs. Stoichiometric Use: A significant portion of the applications of this scaffold involves its use as a stoichiometric chiral auxiliary. A major goal in modern synthesis is to move away from stoichiometric reagents towards more atom-economical and sustainable catalytic processes. There is a need to develop new catalytic systems where the chiral information from the (S)-tert-Leucinol scaffold is used more efficiently.

Ligand Optimization: While many effective ligands have been developed from (S)-tert-Leucinol, there is always a need for ligands with broader substrate scope, higher turnover numbers, and improved selectivity for challenging transformations. nih.gov Tailoring ligand properties to match specific substrate classes remains an active area of investigation.

Recovery and Reuse: For applications where the compound is used as a chiral auxiliary, developing more efficient and high-yielding methods for its removal and recovery is crucial for its cost-effective use in large-scale synthesis.

Future Directions:

Development of Novel Catalytic Systems: Future research will likely focus on incorporating the (S)-tert-Leucinol framework into new classes of "privileged" ligands for a wider range of transition metal-catalyzed reactions, including C-H functionalization and asymmetric cross-coupling reactions. westlake.edu.cnmdpi.com

Biocatalysis and Chemoenzymatic Synthesis: The intersection of biocatalysis and chemical synthesis offers promising avenues. Engineered enzymes could be used to synthesize novel derivatives of (S)-tert-Leucinol or be used in tandem with catalysts derived from it in one-pot cascade reactions to build molecular complexity efficiently. frontiersin.org

Application in Complex Molecule Synthesis: The reliability of this chiral scaffold will continue to be leveraged in the total synthesis of complex natural products and in the development of new pharmaceutical agents. nmpharmtech.com Its ability to set key stereocenters with high fidelity makes it an invaluable tool for medicinal chemists and process development teams.

Properties

CAS No.

2460615-95-4

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2s 1 Amino 3,3 Dimethylbutan 2 Ol Hydrochloride

Chemoenzymatic Synthesis Routes for Enantiopure (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereoselective transformations, offering a powerful alternative to purely chemical routes. These methods can provide high enantiopurity under mild reaction conditions.

Enzymatic Catalysis in Chiral Cyanohydrin Transformations

The synthesis of β-amino alcohols can be achieved through the reduction of α-amino nitriles, which are themselves derived from chiral cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, yielding an enantiomerically enriched cyanohydrin. researchgate.netnih.gov This biocatalytic step establishes the crucial stereocenter.

The synthesis of the precursor for (2S)-1-amino-3,3-dimethylbutan-2-ol would involve the HNL-catalyzed hydrocyanation of pivalaldehyde (2,2-dimethylpropanal). HNLs are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins. researchgate.net For the synthesis of the (2S)-amino alcohol, an (S)-selective HNL would be required to produce (S)-2-hydroxy-3,3-dimethylbutanenitrile. The bulky nature of the tert-butyl group in pivalaldehyde presents a significant steric challenge for the enzyme's active site. While HNLs from Manihot esculenta (MeHNL) are known (S)-selective enzymes, their efficiency with sterically hindered substrates like pivalaldehyde can be limited. nih.gov The subsequent steps would involve the chemical transformation of the cyanohydrin's nitrile group to an aminomethyl group, typically via reduction, to yield the final amino alcohol. The suppression of the non-enzymatic, racemic background reaction is crucial to achieving high enantiomeric excess (ee). nih.gov

Aldehyde SubstrateHNL SourceStereoselectivityProductYield (%)ee (%)
BenzaldehydePrunus dulcis (PdHNL)(R)(R)-Mandelonitrile9399
4-MethoxybenzaldehydePrunus dulcis (PdHNL)(R)(R)-4-Methoxymandelonitrile9595
3-PhenoxybenzaldehydeManihot esculenta (MeHNL)(S)(S)-3-Phenoxybenzaldehyde cyanohydrin>9997

This table presents representative data for HNL-catalyzed cyanohydrin synthesis to illustrate the method's effectiveness with various aldehydes. Data for pivaldehyde is not specifically available but would be subject to the enzyme's substrate scope. nih.govnih.gov

Biocatalytic Resolution Techniques

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. This method employs an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the transformed product.

For racemic 1-amino-3,3-dimethylbutan-2-ol, lipase-catalyzed kinetic resolution is a highly effective strategy. Lipases are hydrolases that can catalyze enantioselective acylation in non-aqueous media or the reverse hydrolysis of esters in aqueous media. almacgroup.commdpi.com In a typical resolution of racemic tert-leucinol, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate the (R)-enantiomer with an acyl donor like vinyl acetate, leaving the desired (S)-enantiomer as the unreacted alcohol. Conversely, selective hydrolysis of a racemic ester of the amino alcohol would yield the enantiomerically enriched alcohol. The efficiency of the resolution is determined by the enantiomeric ratio (E value), with high E values (>100) being desirable for practical separation. researchgate.netresearchgate.net

EnzymeReaction TypeAcyl Donor / SolventResolved ProductMax. Yieldee (%)
Pseudomonas fluorescens LipaseAcylationVinyl Acetate / Toluene(R)-1-acetoxy-3,3-dimethylbutan-2-amine~50%>99
Candida antarctica Lipase B (CALB)AcylationIsopropenyl Acetate / Hexane(R)-1-acetoxy-3,3-dimethylbutan-2-amine~50%>99
Porcine Pancreatic Lipase (PPL)HydrolysisPhosphate Buffer / Water(S)-1-amino-3,3-dimethylbutan-2-ol~50%High

This table illustrates the application of lipase-catalyzed kinetic resolution for separating racemic amino alcohols. The specific enantiomer that reacts faster depends on the enzyme and substrate.

Classical and Modern Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis aims to create the desired enantiomer directly from prochiral or chiral starting materials using chiral reagents, catalysts, or auxiliaries.

Diastereoselective Approaches Utilizing Chiral Reagents

A powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines. nih.gov

In this approach, pivalaldehyde is condensed with (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. This chiral imine then undergoes diastereoselective nucleophilic addition. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face, thus creating a new stereocenter with high diastereoselectivity. nih.govmdpi.com A wide variety of organometallic reagents can be used as nucleophiles. For the synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol, a hydroxymethyl anion equivalent would be required. More commonly, a cyanide or a masked formaldehyde (B43269) equivalent is added, followed by chemical modification. After the addition, the sulfinyl auxiliary is easily removed under mild acidic conditions to yield the free chiral amine. nih.gov

Imine SubstrateNucleophile (Reagent)SolventProduct Diastereomer Ratio (dr)
(S)-N-Pivalaldehyde-tert-butanesulfinimineAllylmagnesium bromideCH₂Cl₂>95:5
(S)-N-Pivalaldehyde-tert-butanesulfinimineMeLi / Ti(Oi-Pr)₄Toluene>95:5
(S)-N-Pivalaldehyde-tert-butanesulfinimineEt₂Zn / Ti(Oi-Pr)₄Toluene>90:10

This table shows representative diastereoselectivities for the addition of various nucleophiles to a chiral N-tert-butanesulfinyl imine derived from pivalaldehyde, demonstrating the high degree of stereocontrol exerted by the auxiliary. nih.gov

Enantioselective Catalytic Methods

Enantioselective catalysis involves the use of a substoichiometric amount of a chiral catalyst to convert a prochiral substrate into an enantiomerically enriched product. The asymmetric reduction of prochiral ketones is a prominent example of this strategy.

For the synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol, the precursor ketone would be 1-amino-3,3-dimethylbutan-2-one (B1267683) (or a protected version). The asymmetric hydrogenation or transfer hydrogenation of this β-amino ketone using a chiral transition metal catalyst can produce the desired amino alcohol with high enantioselectivity. researchgate.netrsc.org Catalysts for this transformation often consist of a metal center (e.g., iridium, rhodium, or ruthenium) complexed with a chiral ligand. For instance, iridium complexes with chiral phosphine-oxazoline (PHOX) ligands have been shown to be highly effective for the hydrogenation of various ketones. sigmaaldrich.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane (B79455) as the stoichiometric reductant to achieve highly enantioselective ketone reductions. rsc.org

SubstrateCatalyst SystemReductantYield (%)ee (%)
1-(Dibenzylamino)-3,3-dimethylbutan-2-oneIr/f-phamidolH₂High>99
1-amino-3,3-dimethylbutan-2-one(R)-CBS-OxazaborolidineBH₃·THFGood>95
1-(Boc-amino)-3,3-dimethylbutan-2-one[Ir(COD)Cl]₂ / (S)-SimplePHOXH₂>9998

This table summarizes various catalytic systems used for the asymmetric reduction of the β-amino ketone precursor to L-tert-leucinol, highlighting the high enantioselectivities achievable.

Multi-step Synthetic Sequences for this compound

Multi-step synthesis from readily available chiral starting materials is a cornerstone of organic synthesis. L-tert-leucine, a non-proteinogenic amino acid, is commercially available in high enantiomeric purity and serves as an excellent precursor for (2S)-1-amino-3,3-dimethylbutan-2-ol. chemicalbook.com

The synthetic sequence typically involves the reduction of the carboxylic acid functionality of L-tert-leucine to a primary alcohol. Direct reduction of an amino acid can be challenging, so it is often first converted to a more reactive derivative, such as an ester or an N-protected species. A common procedure involves the esterification of L-tert-leucine to form its methyl or ethyl ester, followed by reduction of the ester group. chemicalbook.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for this transformation. After the reduction, the resulting amino alcohol, L-tert-leucinol, is isolated. To obtain the final hydrochloride salt, the purified amino alcohol is treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of this compound as a stable, crystalline solid. scielo.br

Synthetic Route from L-tert-Leucine:

Esterification: L-tert-leucine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas) to form L-tert-leucine methyl ester hydrochloride. chemicalbook.com

Reduction: The ester is reduced to the corresponding alcohol, (2S)-1-amino-3,3-dimethylbutan-2-ol (L-tert-leucinol), using a reducing agent like LiAlH₄ or NaBH₄ in a suitable solvent.

Salt Formation: The purified L-tert-leucinol is dissolved in an anhydrous solvent and treated with a solution of HCl to precipitate the final hydrochloride salt.

Hydrogenation of Precursor Compounds

Catalytic hydrogenation represents a direct and efficient method for the synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol from various precursors. A common strategy involves the reduction of an amino group precursor, such as an azide (B81097) or an imine, often with simultaneous or subsequent reduction of a carbonyl group to establish the desired stereochemistry at the alcohol center.

One effective precursor is 1-azido-3,3-dimethylbutan-2-ol. The reduction of the azido (B1232118) group to a primary amine can be achieved through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process is generally high-yielding and clean, with the primary byproduct being nitrogen gas.

Another prominent approach is the asymmetric reductive amination of a ketone precursor, such as 3,3-dimethylbutan-2-one. This process involves the reaction of the ketone with an amine source to form an imine, which is then asymmetrically hydrogenated to the desired chiral amino alcohol. The use of chiral catalysts or ligands is essential to induce high enantioselectivity. For instance, chiral ligands like (S)-tert-butylPHOX can be employed with a metal catalyst to achieve high enantiomeric excess (ee), often exceeding 99%.

Table 1: Hydrogenation of Precursor Compounds for the Synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol

Precursor CompoundCatalyst/ReagentSolventConditionsYieldEnantiomeric Excess (ee)Reference
1-Azido-3,3-dimethylbutan-2-ol10% Pd/C, H₂EthanolNot specifiedHighNot specifiedGeneric Method
3,3-Dimethylbutan-2-oneH₂, Raney Nickel, Chiral LigandMethanolRoom TemperatureHigh>99%

Diastereomeric Salt Resolution Techniques for (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloridethieme-connect.comnih.gov

Diastereomeric salt resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomeric salts exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 1-amino-3,3-dimethylbutan-2-ol, chiral tartaric acid derivatives, such as dibenzoyl-L-tartaric acid, are effective resolving agents. chemicalbook.com The process generally involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes out of the solution.

Once the diastereomeric salt is isolated and purified to a high diastereomeric excess, the chiral resolving agent is removed to liberate the free enantiomerically pure amine. This is typically achieved by treating the salt with a base, such as sodium hydroxide. The free (2S)-1-amino-3,3-dimethylbutan-2-ol can then be extracted and converted to its hydrochloride salt by treatment with hydrochloric acid. This final step often aids in the purification and provides a stable, crystalline product. A patent describing a similar resolution of L-2-aminobutanamide outlines a process of treating the tartrate salt with ammonia (B1221849) in ethanol, followed by the addition of hydrogen chloride to precipitate the hydrochloride salt with a yield of 95% and an optical purity of 99.6% ee. google.com

Table 2: Diastereomeric Salt Resolution of 1-amino-3,3-dimethylbutan-2-ol

Resolving AgentSolventKey StepsDiastereomeric Excess (de) of SaltEnantiomeric Excess (ee) of Final ProductReference
Dibenzoyl-L-tartaric acidAcetone/Methanol1. Salt formation and crystallization. 2. Liberation of free amine with base. 3. Formation of hydrochloride salt.HighHigh
L-Tartaric AcidEthanol1. Formation of tartrate salt. 2. Separation of diastereomers. 3. Liberation of free amine with ammonia. 4. Precipitation of hydrochloride salt.Not specified99.6% google.com

Derivatization Strategies for the Synthesis of Related Chiral Amino Alcohols and Auxiliariesscielo.org.mx

(2S)-1-amino-3,3-dimethylbutan-2-ol, also known as L-tert-leucinol, is a valuable chiral building block that can be derivatized to synthesize a range of other chiral amino alcohols and, notably, chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

A prominent class of chiral auxiliaries derived from amino alcohols are the oxazolidinones, often referred to as Evans' auxiliaries. nih.gov These are readily prepared from (2S)-1-amino-3,3-dimethylbutan-2-ol. The synthesis typically involves the reaction of the amino alcohol with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to form the cyclic carbamate.

Once the oxazolidinone auxiliary is formed, it can be acylated and then subjected to various diastereoselective reactions, including aldol (B89426) additions and alkylations. The steric bulk of the tert-butyl group on the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a high degree of stereocontrol. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse. For example, an N-acyl-oxazolidinone can undergo a highly diastereoselective Michael addition, followed by recovery of the chiral auxiliary.

Table 3: Application of (2S)-1-amino-3,3-dimethylbutan-2-ol in the Synthesis of Chiral Auxiliaries

Chiral AuxiliarySynthetic MethodApplicationDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Reference
(4S)-4-(tert-Butyl)-2-oxazolidinoneCyclization of L-tert-leucinol with a carbonylating agentAsymmetric Aldol ReactionsHigh wikipedia.org
N-Acyl-(4S)-4-(tert-butyl)-2-oxazolidinoneAcylation of the corresponding oxazolidinoneDiastereoselective Michael Additions95% de

Applications of 2s 1 Amino 3,3 Dimethylbutan 2 Ol Hydrochloride in Stereoselective Transformations and Ligand Design

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After establishing the desired chirality in the product, the auxiliary is removed. (2S)-1-amino-3,3-dimethylbutan-2-ol is a precursor to several such auxiliaries, most notably chiral oxazolidinones. The defining feature of this compound is the sterically demanding tert-butyl group, which effectively shields one face of the reactive intermediate, forcing incoming reagents to attack from the less hindered side. This high degree of facial selectivity is crucial for achieving high levels of asymmetric induction.

Stereocontrol in Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org Controlling the stereochemistry of this reaction is of significant interest. Chiral auxiliaries can be employed to influence the conformation of the transition state, which is typically chair-like, thereby directing the formation of new stereocenters. organic-chemistry.org While the use of various chiral auxiliaries in Claisen rearrangements is a known strategy to achieve asymmetry, specific and detailed research findings on the direct application of auxiliaries derived from (2S)-1-amino-3,3-dimethylbutan-2-ol in this context are not extensively documented in readily available literature. Conceptually, an auxiliary based on this amino alcohol would be expected to enforce a highly ordered transition state due to its steric bulk, potentially leading to high diastereoselectivity.

Applications in the Alkylation of Bicyclic N,O-Acetals

While specific applications involving bicyclic N,O-acetals are not widely reported, a closely related and extensively studied application is the use of oxazolidinone auxiliaries derived from (2S)-1-amino-3,3-dimethylbutan-2-ol in diastereoselective alkylation reactions. rsc.org In this common strategy, the amino alcohol is converted into an oxazolidinone, which is then acylated. Deprotonation of the N-acyl oxazolidinone forms a rigid enolate where the bulky tert-butyl group at the C4 position effectively blocks one face of the molecule. harvard.edu Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, as the electrophile preferentially approaches from the less sterically hindered face. williams.edunih.gov This method is a cornerstone of asymmetric synthesis for preparing enantiomerically enriched carboxylic acid derivatives. williams.edu

Table 1: Representative Diastereoselectivity in the Alkylation of an N-Acyl Oxazolidinone Derived from a tert-Leucinol Precursor Data is illustrative of typical results found in the literature for this class of reaction.

Electrophile (R-X) Base Diastereomeric Ratio (d.r.)
Benzyl bromide NaHMDS >98:2
Allyl iodide LDA >98:2
Methyl iodide KHMDS >95:5

Role in Ullmann Coupling Reactions

The Ullmann coupling reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are versatile methods for forming carbon-heteroatom bonds, such as C-N and C-O bonds, and are crucial in pharmaceutical and materials science. mdpi.com These reactions often require ligands to stabilize the copper catalyst and facilitate the coupling process. Chiral diamine and amino alcohol-based ligands have been developed to render these couplings asymmetric. Although (2S)-1-amino-3,3-dimethylbutan-2-ol is a prime candidate for the synthesis of such chiral ligands, its direct application as a recoverable chiral auxiliary in Ullmann couplings is not a commonly reported strategy. Instead, it serves as a precursor for permanent ligands that are part of the catalytic system.

Comparative Analysis of Stereoselectivity Induction (e.g., with Valinol Derivatives)

The effectiveness of a chiral auxiliary is largely determined by its ability to create a biased stereochemical environment. A comparative analysis between auxiliaries derived from (2S)-1-amino-3,3-dimethylbutan-2-ol (from tert-leucine) and those from (S)-2-amino-3-methylbutan-1-ol (valinol, from valine) highlights the impact of steric bulk. The key difference is the substituent at the stereogenic center: a tert-butyl group versus an isopropyl group.

The tert-butyl group is significantly larger and more sterically demanding than the isopropyl group. brainly.in This increased bulk provides more effective shielding of one face of the reactive intermediate (e.g., an enolate), leading to higher levels of diastereoselectivity in many reactions. researchgate.net While the isopropyl group of valinol derivatives provides good stereocontrol, the tert-butyl group of the tert-leucinol derivative often results in superior facial discrimination, pushing diastereomeric ratios to higher values.

Table 2: Conceptual Comparison of Steric Directing Groups in Chiral Auxiliaries

Feature Valinol Derivative (2S)-1-amino-3,3-dimethylbutan-2-ol Derivative
Directing Group Isopropyl tert-Butyl
Relative Steric Bulk Smaller Larger
Facial Shielding Effective Highly Effective
Typical Diastereoselectivity Good to Excellent Often Superior/Excellent

This compound in Ligand Synthesis for Metal-Catalyzed Asymmetric Reactions

The primary application of this compound in modern organic chemistry is as a chiral starting material for the synthesis of ligands used in metal-catalyzed asymmetric reactions. The amino and alcohol functionalities provide two convenient handles for chemical modification, allowing for its incorporation into a wide variety of ligand scaffolds, including phosphines, N-heterocyclic carbenes (NHCs), and diamines.

Design and Synthesis of C2-Symmetrical Catalysts for Hydrosilylation of Ketones

C2-symmetry in a chiral ligand reduces the number of possible diastereomeric transition states in a catalytic cycle, which can simplify analysis and often leads to higher enantioselectivity. (2S)-1-amino-3,3-dimethylbutan-2-ol is an excellent building block for C2-symmetric ligands. A common strategy involves dimerizing the amino alcohol or a derivative to create a molecule with a twofold axis of rotation.

These C2-symmetric ligands are highly effective in metal-catalyzed reactions like the asymmetric hydrosilylation of ketones. In this reaction, a prochiral ketone is reduced to a chiral secondary alcohol using a silane. A metal complex bearing a chiral ligand catalyzes the transfer of a hydride from the silicon atom to the carbonyl carbon. The C2-symmetric ligand, coordinated to the metal center (e.g., copper, rhodium, or titanium), creates a chiral pocket around the active site, forcing the ketone to bind in a specific orientation and leading to the preferential formation of one alcohol enantiomer. nih.govnih.gov

Table 3: Representative Enantioselectivity in the Asymmetric Hydrosilylation of Ketones Using C2-Symmetric Catalysts Data is illustrative of typical results for C2-symmetric catalysts in this class of reaction.

Ketone Substrate Metal Catalyst Enantiomeric Excess (ee %)
Acetophenone Cu(I) >95%
2-Octanone Rh(I) >90%
Propiophenone Ti(IV) >92%

Development of Half-Sandwich Ir(III), Rh(III), and Ru(II) Complexes for Asymmetric Transfer Hydrogenation

Half-sandwich complexes of iridium, rhodium, and ruthenium are potent catalysts for asymmetric transfer hydrogenation (ATH), a key reaction for producing enantiomerically pure alcohols from prochiral ketones. The efficiency and stereoselectivity of these catalysts are critically dependent on the chiral ligands coordinated to the metal center. Amino alcohols are a prominent class of ligands used for this purpose.

While specific studies detailing the use of (2S)-1-amino-3,3-dimethylbutan-2-ol as a ligand in these complexes are not extensively documented in the available literature, the general principle involves the coordination of the amino and hydroxyl groups to the metal. For instance, research on related systems has shown that ligands such as derivatives of cis-1-aminoindan-2-ol can deliver some of the highest asymmetric inductions in ruthenium(II)-catalyzed transfer hydrogenation of ketones. rsc.org The mechanism of these reactions is understood to be a stepwise process where the rate-determining and enantio-determining step is the hydride transfer from the metal complex to the carbonyl carbon of the substrate. vt.edu The chirality of the ligand dictates the facial selectivity of this hydride transfer, thereby determining the stereochemistry of the final alcohol product.

Table 1: Examples of Ligand Types in Asymmetric Transfer Hydrogenation

Metal Center Ligand Class Substrate Example Outcome
Ru(II) 1,2-Amino alcohol derivatives of indane Aromatic ketones High enantiomeric excess
Ru(II) Monotosylated diamine derivatives Aromatic ketones High enantiomeric excess

Role in Biomimetic Iron-Catalyzed Epoxidation Systems

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. Iron-catalyzed epoxidation is an area of significant interest, mimicking the action of non-heme iron-containing oxygenase enzymes. nih.gov These systems offer an environmentally benign and economical alternative to other metal-based epoxidation methods, often utilizing hydrogen peroxide as a green oxidant. nih.govnih.gov

The catalytic system typically involves an iron salt and a chiral ligand that creates a chiral environment around the metal, enabling the asymmetric epoxidation of olefins. Research in this field has explored a variety of ligands, including peptide-like structures and those derived from amino acids, to achieve enantioselectivity. nih.gov While (2S)-1-amino-3,3-dimethylbutan-2-ol is a plausible candidate for such a ligand, specific reports on its application in biomimetic iron-catalyzed epoxidation are not prevalent. The development of these systems focuses on designing ligands that can effectively control the orientation of the substrate relative to the active iron-oxo species to achieve high enantiomeric excess. researchgate.net

This compound as a Versatile Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of complex, single-enantiomer molecules, particularly for the pharmaceutical industry. The structural analogue of the title compound, (2S)-2-amino-3,3-dimethylbutan-1-ol, also known as L-tert-Leucinol, is a well-established chiral building block. This highlights the potential utility of amino alcohols with a bulky tert-butyl group in asymmetric synthesis.

Construction of Complex Organic Molecules

This compound serves as a source of chirality for the synthesis of more elaborate molecules. Its bifunctional nature allows for sequential or orthogonal modification of its amino and hydroxyl groups. While specific, widely-cited examples of its incorporation into complex natural products or pharmaceuticals are not readily found in the literature, compounds of this class are fundamental in building chiral ligands, auxiliaries, and key intermediates. The tert-butyl group provides significant steric bulk, which can be exploited to influence the stereochemical outcome of reactions at remote positions in a molecule.

Synthesis of Chiral Sulfonate-Based Ionic Liquids and Chiral Solvating Agents

Chiral ionic liquids (CILs) are a class of materials with applications as chiral solvents in asymmetric reactions and as chiral solvating agents (CSAs) for determining enantiomeric ratios using NMR spectroscopy. tu-clausthal.denih.gov A general and straightforward method for synthesizing new sulfonate-based chiral salts involves the reaction of amino alcohols with reagents like sodium hydroxymethanesulfonate or vinyl sulfonate. tu-clausthal.denih.govresearchgate.net

This synthetic route, which starts from amino acids in the chiral pool, typically involves a few straightforward steps. Although the specific synthesis using (2S)-1-amino-3,3-dimethylbutan-2-ol is not explicitly detailed, its structure as a chiral amino alcohol makes it a suitable precursor for this type of transformation. The resulting chiral sulfonate anions can be paired with various cations (e.g., tetrabutylphosphonium) to form CILs. tu-clausthal.de These CILs can then interact with chiral guest molecules to form diastereomeric aggregates, which can be distinguished by NMR, allowing for the determination of enantiomeric excess. nih.gov

Preparation of Bio-Inspired Tricyclic SpiroLactams via Meyers' Lactamization

There is no specific information available in the provided search results regarding the use of this compound in the preparation of bio-inspired tricyclic spiroLactams via Meyers' lactamization. This reaction typically involves the condensation of a keto-ester with an amino alcohol to form a lactam, and the stereochemistry of the amino alcohol is crucial for controlling the stereochemical outcome of the product.

Precursor for Advanced Amino Acid Derivatives

(2S)-1-amino-3,3-dimethylbutan-2-ol is structurally derived from the non-proteinogenic amino acid L-tert-leucine. Its constitutional isomer, L-tert-leucinol ((2S)-2-amino-3,3-dimethylbutan-1-ol), is directly produced by the reduction of the carboxylic acid group of L-tert-leucine. As such, these amino alcohols are themselves advanced amino acid derivatives.

They serve as valuable precursors for further synthetic modifications. For example, the primary amine can be functionalized to create amides, sulfonamides, or new N-alkylated amino alcohol derivatives. The hydroxyl group can be converted into an ether or ester, or used as a directing group in stereoselective reactions. While the compound is a derivative, its specific use as a starting material for other advanced derivatives is a broad area of synthetic chemistry, with potential but not specifically documented widespread applications in the provided sources.

Involvement of this compound in Organocatalysis

(2S)-1-amino-3,3-dimethylbutan-2-ol, commonly known as (S)-tert-Leucinol, is a chiral amino alcohol that serves as a valuable building block in the field of asymmetric organocatalysis. Its hydrochloride salt is a stable precursor, readily converted to the free amino alcohol for incorporation into more complex catalytic structures. The utility of the (S)-tert-Leucinol scaffold stems from its bulky tert-butyl group, which provides a well-defined steric environment, and its vicinal amino and hydroxyl functionalities, which can be readily modified to create bifunctional catalysts. These catalysts are designed to activate substrates and control stereochemistry through non-covalent interactions, such as hydrogen bonding.

Design Principles for Organocatalysts Incorporating (S)-tert-Leucinol Scaffolds

The design of effective organocatalysts based on the (S)-tert-Leucinol framework is guided by several key principles aimed at maximizing stereoselectivity and reactivity. A primary strategy involves the creation of bifunctional catalysts, where different functional groups on the catalyst scaffold simultaneously activate the nucleophile and the electrophile. mdpi.comnih.gov

A common approach is to incorporate the (S)-tert-Leucinol moiety into a larger structure that also contains a hydrogen-bond donor group, such as a thiourea, squaramide, or amide. mdpi.com The bulky tert-butyl group of the (S)-tert-Leucinol unit serves to create a chiral pocket, sterically shielding one face of the reactive intermediate, thereby directing the approach of the substrate. nih.gov The amino group of (S)-tert-Leucinol is often used as an anchoring point to attach other catalytically active moieties, such as a proline residue (forming a prolinamide) or a squaramide unit. mdpi.comnih.gov

Computational studies and electron density topological analyses have become essential tools in the rational design of these organocatalysts. nih.govrsc.org These methods allow for the identification of key non-covalent interactions, such as C-H···π interactions and hydrogen bonds, that stabilize the transition state and are crucial for high stereoselectivity. nih.govrsc.org By modeling the transition state, chemists can fine-tune the catalyst structure, for instance by modifying ligand or scaffold components, to enhance these weak attractive interactions and thus improve catalytic performance without resorting to extensive trial-and-error synthesis. nih.govrsc.org The rigidity of the catalyst scaffold is another critical design factor; a more rigid structure often leads to higher enantioselectivity by reducing the number of possible competing transition states. uniroma1.it

Performance in Asymmetric Aldol (B89426) and Michael Reactions (indirectly via related prolinamides/pseudopeptides derived from amino alcohols)

Derivatives of amino alcohols like (S)-tert-Leucinol, particularly prolinamides, have proven to be effective organocatalysts for key carbon-carbon bond-forming reactions such as asymmetric aldol and Michael additions. These catalysts typically operate via an enamine-based mechanism, similar to the natural Class I aldolase enzymes.

In the context of the asymmetric aldol reaction , prolinamides derived from the condensation of L-proline and a chiral amino alcohol are particularly noteworthy. nih.gov The design of these catalysts incorporates both the pyrrolidine ring of proline, which forms the enamine intermediate with a ketone substrate, and the amino alcohol component, which provides crucial functionalities for activating the aldehyde substrate and controlling the stereochemical outcome. The amide N-H and the terminal hydroxyl group from the amino alcohol moiety can form hydrogen bonds with the aldehyde, lowering the activation energy and fixing the geometry of the transition state, which leads to high enantioselectivity. nih.gov While direct performance data for (S)-tert-Leucinol-prolinamide in aldol reactions is specific, the general performance of related L-prolinamides derived from other amino alcohols demonstrates the viability of this catalyst class. For instance, the reaction between various aldehydes and ketones often yields aldol products with high enantiomeric excess (ee).

Catalyst TypeAldehydeKetoneDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
L-ProlinamideAromatic AldehydesCyclohexanoneup to 91:9up to 95% nih.gov
L-ProlinamideAromatic AldehydesAcetoneN/Aup to 93% nih.gov
L-ProlinamideAliphatic AldehydesAcetoneN/A>99% nih.gov

For the asymmetric Michael reaction , organocatalysts incorporating chiral scaffolds derived from amino acids and amino alcohols are widely used to synthesize enantioenriched compounds. Bifunctional catalysts, such as squaramides derived from L-tert-leucine (a precursor to (S)-tert-Leucinol), have been successfully applied. mdpi.com These catalysts activate the Michael acceptor through hydrogen bonding to the squaramide moiety, while the basic site of the catalyst can interact with the pronucleophile. The stereochemical outcome is dictated by the chiral environment created by the catalyst's scaffold, including the bulky side chains originating from the amino acid component. nih.gov This dual activation strategy has proven effective in the addition of various nucleophiles, such as malonates or nitroalkanes, to α,β-unsaturated compounds like nitroalkenes. mdpi.com

Catalyst TypeMichael DonorMichael AcceptorYieldEnantiomeric Excess (ee)Reference
Bifunctional Squaramide9-methylindoline-2-thionesN-alkenoylphthalimidesGoodup to 98% mdpi.com
Diphenylprolinol Silyl EtherAcetaldehydeNitroalkenesReasonableExcellent mdpi.com
Bis-(cyclohexyldiamine)-based Ni(II) complextert-butyl phenyl malonateβ-nitrostyrene92%93% mdpi.com
C2-Symmetric Amino Acid Amide2-hydroxy-1,4-napthoquinoneβ-nitrostyreneN/Aup to 44% openrepository.com

Mechanistic Investigations of Reactions Involving 2s 1 Amino 3,3 Dimethylbutan 2 Ol Hydrochloride and Its Derivatives

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

The primary mechanism by which derivatives of (2S)-1-amino-3,3-dimethylbutan-2-ol exert stereocontrol is through their function as chiral auxiliaries or ligands, creating a highly defined and asymmetric environment around a reactive center. guidechem.com When covalently bonded to a substrate (as a chiral auxiliary) or coordinated to a metal center (as a chiral ligand), the bulky tert-butyl group imposes significant steric hindrance. nih.gov This steric blockade effectively shields one face of the prochiral substrate or intermediate, compelling the incoming reagent to approach from the less hindered face.

A prominent model for this stereodifferentiation involves the formation of a rigid chelate structure. For instance, in metal-catalyzed reactions, the amino and alcohol moieties can coordinate to the metal ion, forming a stable five-membered ring. This conformationally restricted arrangement positions the tert-butyl group in a pseudo-equatorial orientation to minimize steric strain. This fixed orientation creates a predictable chiral pocket around the metal's active site, which dictates the binding orientation of the substrate and, consequently, the stereochemical outcome of the reaction.

Computational modeling and DFT studies have been instrumental in elucidating these mechanisms, revealing that the steric repulsion from the tert-butyl group is a dominant factor in stabilizing the transition state that leads to the major enantiomer while destabilizing the transition state leading to the minor one.

Analysis of Rate-Limiting Steps and Intermediate Species in Catalytic Cycles

Derivatives of (2S)-1-amino-3,3-dimethylbutan-2-ol are extensively used as ligands in catalytic asymmetric transfer hydrogenation (ATH) of ketones and imines, particularly with ruthenium catalysts. nih.govnih.gov The catalytic cycle for these reactions is generally understood to follow a metal-ligand bifunctional mechanism, as proposed in the Noyori asymmetric hydrogenation model. chem-station.com

The key intermediate species in this cycle are:

A 16-electron unsaturated metal complex : Formed after a base abstracts a proton from the coordinated amine, this species is the active catalyst that coordinates with the hydrogen donor (e.g., 2-propanol).

An 18-electron metal hydride species : This is generated by the transfer of a hydride from the hydrogen donor to the unsaturated metal center. This ruthenium hydride is the key reducing agent in the cycle.

Kinetic studies on analogous systems suggest that the rate-limiting step can vary depending on the specific substrate, catalyst, and reaction conditions. acs.orgbath.ac.uknih.gov In many cases, the concerted transfer of a hydride from the ruthenium center and a proton from the ligand's N-H group to the substrate is the rate-determining step. In other instances, the regeneration of the metal hydride species can be the slowest step in the catalytic cycle.

Table 1: Key Intermediates in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Intermediate SpeciesElectron CountRole in Catalytic Cycle
[Ru(arene)(amino-alkoxide)]16e-Active catalyst, reacts with hydrogen donor
[RuH(arene)(amino alcohol)]18e-Reducing agent, transfers hydride to substrate

In the asymmetric transfer hydrogenation of a ketone, the 18-electron ruthenium hydride complex, bearing a chiral amino alcohol ligand derived from L-tert-Leucinol, is the central player. The accepted mechanism involves a concerted, outer-sphere transfer of hydrogen atoms to the carbonyl group of the substrate. nih.gov

This process occurs through a six-membered pericyclic transition state. The key interactions within this transition state are:

The transfer of a hydride ion (H⁻) from the ruthenium center to the electrophilic carbonyl carbon.

The transfer of a proton (H⁺) from the protonated amine of the ligand to the nucleophilic carbonyl oxygen.

This simultaneous hydride and proton transfer avoids the formation of a discrete metal alkoxide intermediate directly from the substrate, which is characteristic of an inner-sphere mechanism. The chirality of the resulting alcohol is determined by the facial selectivity of this hydrogen transfer, which is controlled by the chiral environment established by the L-tert-Leucinol-derived ligand.

Deoxydehydration (DODH) is a reaction that converts vicinal diols into olefins, typically using high-oxidation-state metal catalysts, such as those based on rhenium. uu.nlrsc.orgrsc.orgresearchgate.net This transformation requires a catalyst capable of facilitating oxygen atom transfer. A review of the scientific literature indicates that chiral amino alcohols like (2S)-1-amino-3,3-dimethylbutan-2-ol and its derivatives are not typically employed as ligands in this class of reactions. The catalytic systems and mechanistic pathways for DODH are distinct from those of transfer hydrogenation, and there is no current evidence to suggest a role for this compound in deoxydehydration catalysis.

Influence of Substituents and Conformational Flexibility on Reaction Pathways

Modifications to the ligand can significantly impact reaction outcomes:

N-Substituents : Introducing substituents on the nitrogen atom (e.g., alkyl or aryl groups) alters both the steric and electronic properties of the ligand. Larger N-substituents can enhance the steric shielding of one face of the substrate, potentially increasing enantioselectivity. Electron-donating or withdrawing groups on an N-aryl substituent can modulate the acidity of the N-H proton, which is critical in the proton transfer step of the hydrogenation cycle.

O-Substituents : While less common, modification of the hydroxyl group would prevent its coordination to the metal center, fundamentally changing the nature of the ligand from a bidentate N,O-ligand to a monodentate N-ligand. This would disrupt the formation of the stable, rigid chelate ring essential for high stereocontrol.

The inherent rigidity of the tert-leucinol backbone is a key asset. Ligands with excessive conformational flexibility can adopt multiple conformations in the transition state, potentially leading to a loss of stereoselectivity. The tert-butyl group acts as a "conformational lock," ensuring that the catalyst-substrate complex predominantly adopts the single, well-defined geometry required for effective asymmetric induction. mdpi.comresearchgate.net

Hydrogen Bonding and Non-Covalent Interactions in Transition State Stabilization

Non-covalent interactions are fundamental to the success of asymmetric catalysis mediated by (2S)-1-amino-3,3-dimethylbutan-2-ol derivatives. mdpi.comrsc.orgmdpi.com The stabilization of the favored transition state over the disfavored one is often the result of a subtle interplay of attractive and repulsive forces. digitellinc.comrsc.org

In the context of asymmetric transfer hydrogenation, the most critical non-covalent interaction is the hydrogen bond formed in the six-membered transition state between the ligand's N-H group and the substrate's carbonyl oxygen. chem-station.com This interaction serves multiple purposes:

Activation : It polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack.

Orientation : It locks the substrate into a specific orientation relative to the chiral catalyst.

Stabilization : It provides significant energetic stabilization to the transition state assembly. nih.govnih.gov

Simultaneously, steric repulsion between the substrate and the ligand's bulky tert-butyl group destabilizes alternative transition state geometries. For example, in the reduction of an aryl ketone, the substrate will orient itself to minimize steric clash between its larger aryl group and the ligand's tert-butyl group. This preferred orientation, locked in by the N-H···O=C hydrogen bond, leads directly to the observed enantiomeric excess of the product alcohol. Computational studies have quantified these effects, showing that the energy difference between the diastereomeric transition states, which can be several kcal/mol, arises directly from the sum of these stabilizing and destabilizing non-covalent interactions. digitellinc.com

Theoretical and Computational Studies of 2s 1 Amino 3,3 Dimethylbutan 2 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and thermodynamic properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine its equilibrium geometry. semanticscholar.org In the hydrochloride salt, the amino group is protonated (-NH3+), which significantly influences the molecule's structure through electrostatic interactions and hydrogen bonding.

The analysis of the electronic structure provides insights into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ugm.ac.id For the protonated form of this amino alcohol, the electron density distribution is polarized towards the ammonium (B1175870) and hydroxyl groups, influencing its interaction with other molecules.

Table 1: Calculated Electronic Properties of a Model Amino Alcohol Note: This data is representative of a typical amino alcohol calculated using DFT and is for illustrative purposes.

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy0.0511.39
HOMO-LUMO Gap0.3098.41

The biological and catalytic activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Due to the rotation around the C-C and C-N single bonds, (2S)-1-amino-3,3-dimethylbutan-2-ol can exist in several conformations. The bulky tert-butyl group imposes significant steric constraints, limiting the number of low-energy conformers.

Computational studies explore the potential energy surface (PES) by systematically rotating key dihedral angles. These calculations reveal the relative energies of different conformers and the energy barriers for interconversion. Intramolecular hydrogen bonding between the protonated amino group (-NH3+) and the hydroxyl group (-OH) is a critical factor in stabilizing certain conformations, significantly influencing the conformational landscape.

In the condensed phase, molecules interact through non-covalent forces. DFT is used to model small clusters (dimers, trimers, tetramers) to understand these intermolecular interactions. researchgate.net For this compound, the primary interactions are strong ion-pairing between the ammonium cation and the chloride anion, and hydrogen bonding involving the -NH3+ and -OH groups.

Studies on related dimethyl butanol isomers have shown that DFT modeling of molecular clusters can accurately assign intermolecular vibrational modes. researchgate.net The analysis of these clusters helps to elucidate the hydrogen-bonding network and its influence on the physical properties of the compound in solid and liquid states. The interaction energies are calculated to quantify the strength of these bonds. nih.govresearchgate.net

Computational Modeling of Catalytic Mechanisms and Transition States

(2S)-1-amino-3,3-dimethylbutan-2-ol and its derivatives are often used as chiral ligands or catalysts in asymmetric synthesis. Computational modeling is a vital tool for elucidating the mechanisms of these reactions.

By calculating the energies of reactants, products, intermediates, and transition states, computational models can map out the entire reaction pathway. nih.gov This allows for the determination of activation energies (energy barriers), which are critical for understanding reaction kinetics and identifying the rate-determining step.

For a reaction catalyzed by a complex derived from (2S)-1-amino-3,3-dimethylbutan-2-ol, DFT calculations can model the coordination of reactants to the catalytic center and the subsequent bond-forming or bond-breaking steps. The calculated free energy profile reveals the most favorable reaction pathway. nih.gov

Table 2: Illustrative Energy Barriers for a Catalyzed Reaction Step Note: This table presents hypothetical data to illustrate the output of computational modeling of a reaction pathway.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants + Catalyst0.0
2Transition State 1+15.2
3Intermediate-5.6
4Transition State 2+12.8
5Products + Catalyst-10.3

A key goal of computational modeling in asymmetric catalysis is to predict and explain stereoselectivity. arxiv.org By modeling the transition states leading to the different stereoisomeric products (e.g., R vs. S enantiomers), chemists can calculate the difference in their activation energies (ΔΔG‡).

The enantiomeric excess (ee) of a reaction is directly related to this energy difference. A higher energy barrier for the formation of one enantiomer compared to the other leads to the preferential formation of the product with the lower energy transition state. These calculations allow for the rational design of catalysts by modifying the ligand structure to maximize the energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity. arxiv.org

DFT Studies in the Context of Chiral Recognition

Detailed Density Functional Theory (DFT) studies specifically focused on the chiral recognition mechanisms of this compound are not extensively available in publicly accessible scientific literature. While DFT is a powerful tool for understanding molecular interactions and has been widely applied to study chiral recognition in various systems, specific computational research on this particular compound is limited.

Generally, DFT studies in the context of chiral recognition involving amino alcohols investigate the non-covalent interactions between the chiral selector and the enantiomers of the analyte. These studies often calculate the binding energies of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest molecule. A significant difference in the calculated binding energies for the two enantiomers provides a theoretical basis for the observed enantioselectivity.

For a hypothetical DFT study on this compound, researchers would likely model its interaction with a known chiral solvating agent or a chiral stationary phase. The calculations would aim to elucidate the specific interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, that contribute to the differentiation between the (R)- and (S)-enantiomers.

Key aspects that would be investigated in such a study include:

Conformational Analysis: Identifying the lowest energy conformations of the diastereomeric complexes.

Interaction Energies: Calculating the strength of the interactions between the amino alcohol and the chiral selector.

Geometric Parameters: Analyzing bond lengths, bond angles, and dihedral angles to understand the structural basis of chiral recognition.

Without specific published research, it is not possible to provide detailed research findings or data tables for DFT studies on this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2s 1 Amino 3,3 Dimethylbutan 2 Ol Hydrochloride and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. For chiral molecules like (2S)-1-amino-3,3-dimethylbutan-2-ol, NMR is crucial for assessing enantiomeric purity and assigning absolute configuration. Since enantiomers are indistinguishable in a standard achiral NMR environment, chiral auxiliaries are employed to induce diastereomeric differentiation.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes. unipi.itnih.gov These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. acs.org The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes is a measure of the enantiodiscrimination. semmelweis.hu

The interaction between the CSA and the analyte, such as (2S)-1-amino-3,3-dimethylbutan-2-ol, typically involves hydrogen bonding, dipole-dipole interactions, or π-π stacking. unipi.it Chiral amino alcohols are particularly suitable as CSAs because their functional groups can engage in these non-covalent interactions. frontiersin.org The choice of solvent is critical, as polar solvents can interfere with the formation of the diastereomeric complexes, reducing or eliminating the observed signal separation. rsc.org Non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆) are often preferred. semmelweis.hursc.org

Various classes of CSAs have been developed, including those based on BINOL (1,1'-bi-2-naphthol), α-amino acids, and crown ethers. frontiersin.orgrsc.orgnih.gov For an amino alcohol like L-tert-leucinol, a CSA with acidic protons, such as a BINOL-derived phosphoric acid or a chiral carboxylic acid, would be expected to form strong hydrogen bonds with the amino and hydroxyl groups, leading to effective enantiodiscrimination.

Table 1: Representative ¹H NMR Enantiodiscrimination of Chiral Amines/Amino Alcohols using CSAs This table presents illustrative data for similar compounds to demonstrate the principle of CSAs, as specific data for (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride was not available in the reviewed sources.

Analyte (Similar to L-tert-leucinol)Chiral Solvating Agent (CSA)Observed ProtonSolventChemical Shift Difference (ΔΔδ in ppm)
(RS)-α-Phenylethylamine(R)-BINOL Phosphoric AcidCHCDCl₃0.052
(RS)-1-(1-Naphthyl)ethylamine(R)-α-(Nonafluoro-tert-butoxy)isobutyric acidCH₃CDCl₃0.020 semmelweis.hu
Racemic PhenylglycinolIsohexide-derived carbamateCH(OH)CDCl₃0.040

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the functional groups of the analyte to form a stable pair of diastereomers. wikipedia.org In the case of (2S)-1-amino-3,3-dimethylbutan-2-ol, the primary amine and hydroxyl groups are reactive sites for derivatization. The resulting stable diastereomers can be readily distinguished by standard NMR spectroscopy, often with larger chemical shift differences compared to those obtained with CSAs due to the greater conformational rigidity of the covalent products. wikipedia.org

A widely used CDA for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org Reaction of a racemic amino alcohol with enantiomerically pure Mosher's acid chloride would yield two diastereomeric esters or amides. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess of the original amino alcohol.

The process involves a chemical reaction step prior to NMR analysis, which can be more time-consuming than using CSAs. frontiersin.org It is also essential to ensure that the derivatization reaction proceeds to completion without any kinetic resolution or racemization, which could lead to inaccurate measurements of enantiomeric purity. frontiersin.org

Table 2: Common Chiral Derivatizing Agents for Amino Alcohols

Chiral Derivatizing Agent (CDA)Reactive Functional Group on AnalyteResulting DerivativeTypical NMR Nucleus for Analysis
(R)- or (S)-Mosher's acid chloride (MTPA-Cl)Amine, AlcoholAmide, Ester¹H, ¹⁹F
1-Naphthyl isocyanateAmine, AlcoholUrea, Carbamate¹H
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)AmineThiourea¹H

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, including conformational changes like bond rotations. unibas.it For a molecule like (2S)-1-amino-3,3-dimethylbutan-2-ol, which has several single bonds, multiple conformations are possible due to rotation around the C-C, C-N, and C-O bonds. DNMR studies, typically involving recording NMR spectra over a wide range of temperatures, can provide valuable information about the rotational barriers and the relative populations of different conformers. unibas.itunibas.it

At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, separate signals for the distinct conformers may be observed. unibas.it From this data, the free energy of activation (ΔG‡) for the conformational change can be calculated, providing quantitative insight into the molecule's flexibility. unibas.it

For (2S)-1-amino-3,3-dimethylbutan-2-ol, DNMR could be used to study the rotation of the bulky tert-butyl group, which would significantly influence the molecule's preferred conformation and its interaction with other molecules, such as in ligand-receptor binding or in the formation of diastereomeric complexes.

X-ray Crystallography for Structural Elucidation of Metal Complexes and Derivatives

(2S)-1-amino-3,3-dimethylbutan-2-ol is an effective chiral ligand for various metal ions, typically acting as a bidentate ligand through chelation via the nitrogen of the amino group and the oxygen of the hydroxyl group. This forms a stable five-membered ring with the metal center. nih.govresearchgate.net

X-ray crystallography of metal complexes containing this ligand allows for the precise determination of the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral). nih.govnih.gov It also reveals the exact conformation of the ligand when bound to the metal, including the puckering of the chelate ring and the orientation of the bulky tert-butyl group. This information is critical for understanding the mechanism of asymmetric induction in metal-catalyzed reactions where such chiral ligands are employed.

Table 3: Illustrative Crystallographic Data for a Metal Complex with a Bidentate Amino Alcohol Ligand This table presents typical data for a representative transition metal complex with a similar N,O-bidentate ligand to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Metal CenterCu(II)
Coordination Number4
GeometryDistorted Square Planar
LigandL-alaninol
M-N Bond Length2.01 Å
M-O Bond Length1.95 Å
N-M-O Bite Angle84.5°
Ligand ConformationEnvelope

The crystal packing of a molecule is governed by a network of intra- and intermolecular interactions. mdpi.com X-ray crystallography provides a detailed map of these interactions, which include hydrogen bonds, van der Waals forces, and, in the case of salts, ionic interactions. nih.govcetjournal.it

Analysis of these interactions, often visualized using tools like Hirshfeld surfaces, provides insight into how molecules recognize and assemble with each other in the solid state. nih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen Bond-NH₃⁺Cl⁻3.0 - 3.3Primary ionic and H-bonding interaction
Hydrogen Bond-OHCl⁻3.1 - 3.4Stabilizes crystal lattice
Hydrogen Bond-NH₃⁺O(-H) of another molecule2.7 - 3.0Links molecules into chains or sheets
Hydrogen Bond-OHN(-H₃⁺) of another molecule2.7 - 3.0Contributes to the 3D network
van der Waalstert-butyl groupsAdjacent molecules> 3.5Governs steric packing

Vibrational Spectroscopy (IR, IINS) for Dynamics and Hydrogen Bond Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Inelastic Incoherent Neutron Scattering (IINS), serves as a powerful tool for investigating the structural dynamics and hydrogen bonding network of this compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry, the nature of its chemical bonds, and intermolecular interactions.

In the solid state, the hydrochloride salt of this chiral amino alcohol is expected to form a complex network of hydrogen bonds involving the protonated amino group (N⁺-H), the hydroxyl group (O-H), and the chloride counter-ion. IR spectroscopy is particularly sensitive to changes in the dipole moment, making it ideal for observing the stretching and bending vibrations of polar functional groups. IINS, on the other hand, is highly sensitive to the motion of hydrogen atoms due to their large neutron scattering cross-section, providing detailed information on hydrogen-centric vibrations and low-frequency intermolecular modes.

Assignment of Inter- and Intramolecular Vibrational Modes

The assignment of vibrational modes is a critical step in interpreting the spectra. This process involves attributing each observed peak in the IR and IINS spectra to a specific molecular motion. These motions are broadly categorized as intramolecular (vibrations within the molecule) and intermolecular (vibrations between molecules).

Intramolecular Vibrations: These are the fundamental vibrations of the molecule, such as the stretching and bending of bonds. For this compound, key intramolecular modes would include:

N⁺-H Stretching: The protonated amino group gives rise to strong, broad absorptions in the IR spectrum, typically in the range of 2500–3000 cm⁻¹. This broadening is a characteristic result of strong hydrogen bonding.

O-H Stretching: The hydroxyl group also participates in hydrogen bonding, leading to a broad absorption band, generally in the 3200-3600 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methine (C-H) groups of the tert-butyl and backbone structures are expected in the 2850–3000 cm⁻¹ region.

N⁺-H Bending: These bending (scissoring) modes are typically observed in the 1500–1650 cm⁻¹ range.

C-O Stretching: The stretching of the carbon-oxygen bond is anticipated to produce a distinct peak, with literature suggesting a band around 1050 cm⁻¹ for this compound's hydrochloride salt.

Skeletal Vibrations: The complex "fingerprint" region (below 1500 cm⁻¹) contains a multitude of bending, rocking, and torsional modes involving the carbon skeleton (C-C stretching and bending).

Intermolecular Vibrations: These low-frequency modes, often found in the far-infrared region (< 400 cm⁻¹), are due to the collective motions of molecules within the crystal lattice, such as translations and librations (hindered rotations). These modes are particularly sensitive to the strength and geometry of the hydrogen bonding network. IINS spectroscopy is especially effective for observing these low-energy excitations.

The following table outlines the expected intramolecular vibrational modes and their approximate frequency ranges for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchR-OH3200 - 3600
N⁺-H StretchR-NH₃⁺2500 - 3000
C-H Stretch (asymmetric)-CH₃~2960
C-H Stretch (symmetric)-CH₃~2870
N⁺-H Bend (asymmetric)R-NH₃⁺~1600
N⁺-H Bend (symmetric)R-NH₃⁺~1500
C-H Bend (asymmetric)-CH₃~1465
C-H Bend (symmetric)-CH₃~1375
C-O StretchC-OH~1050

Note: The exact frequencies can vary depending on the specific crystalline environment and the extent of hydrogen bonding.

Correlating Experimental Spectra with DFT-Predicted Vibrational Frequencies

To achieve a definitive assignment of the vibrational modes, experimental data is often correlated with theoretical calculations based on Density Functional Theory (DFT). This computational approach models the molecule's electronic structure to predict its geometry and vibrational frequencies.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. For solid-state studies, this may involve modeling a unit cell of the crystal to account for intermolecular interactions.

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies and their corresponding IR and Raman intensities are calculated.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the agreement with the experimental data.

Mode Assignment: The calculated vibrational modes are visualized to understand the atomic motions associated with each frequency. This allows for a detailed and confident assignment of the experimental IR and IINS spectra.

A comparison between the scaled DFT-predicted frequencies and the experimental frequencies allows for a robust interpretation of the vibrational spectra. The table below illustrates how such a correlation would be presented.

Experimental Frequency (cm⁻¹)Scaled DFT Frequency (cm⁻¹)AssignmentPotential Energy Distribution (%)
Hypothetical DataHypothetical Dataν(O-H)O-H stretch (95%)
Hypothetical DataHypothetical Dataνₐₛ(N⁺-H)N-H stretch (90%)
Hypothetical DataHypothetical Dataνₐₛ(CH₃)C-H stretch (85%)
Hypothetical DataHypothetical Dataδₐₛ(N⁺-H)N-H bend (70%), C-N stretch (15%)
Hypothetical DataHypothetical Dataν(C-O)C-O stretch (65%), C-C stretch (20%)

This table is for illustrative purposes only, as specific experimental and computational data for this compound is not available in the cited literature.

This combined experimental and computational approach provides a detailed understanding of the molecule's dynamics, the strength of its hydrogen bonds, and the influence of its crystalline environment on its vibrational properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride?

  • Methodology : The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid under controlled conditions. For example, in analogous syntheses, a dioxane solution of HCl is added to the precursor, stirred at room temperature, and concentrated under reduced pressure to yield the hydrochloride salt . Key parameters include stoichiometric control of HCl and solvent selection to avoid side reactions.

Q. How can the purity of the compound be assessed during synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • 1H-NMR : Confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .
  • HPLC with UV detection : Quantify purity using a C18 column and mobile phase (e.g., methanol/water with 0.1% formic acid) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and Cl.

Q. What safety precautions are required for handling this compound?

  • Methodology :

  • Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood.
  • Refer to Safety Data Sheets (SDS) for related hydrochlorides, which highlight risks of irritation and recommend storage at room temperature in airtight containers .
  • Neutralize spills with sodium bicarbonate .

Q. How can solubility challenges be addressed in aqueous experiments?

  • Methodology : Hydrochloride salts generally exhibit improved water solubility compared to free bases. If solubility is limited:

  • Use co-solvents (e.g., methanol, DMSO) at <5% v/v to avoid denaturation in biological assays.
  • Adjust pH (e.g., dilute HCl/NaOH) to enhance ionization .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (2S)-configured compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase and UV detection at 254 nm. Compare retention times with racemic standards .
  • Optical rotation : Measure [α]D²⁵ and compare to literature values for stereochemical confirmation .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • Conduct forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C. Monitor degradation via LC-MS to identify labile functional groups (e.g., amine hydrolysis) .
  • Use Arrhenius kinetics to predict shelf-life under storage conditions .

Q. How can mechanistic insights into its biological activity be obtained?

  • Methodology :

  • Receptor binding assays : Use radiolabeled analogs (e.g., tritiated compounds) to study interactions with target proteins (e.g., NMDA receptors, analogous to memantine hydrochloride) .
  • Molecular docking : Perform in silico simulations with software like AutoDock Vina to predict binding affinities and active sites .

Q. What advanced techniques optimize extraction from complex matrices?

  • Methodology :

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for hydrophilic-lipophilic balance. Condition with methanol/water, load samples at pH 3–5, and elute with methanol .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity and specificity in quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.